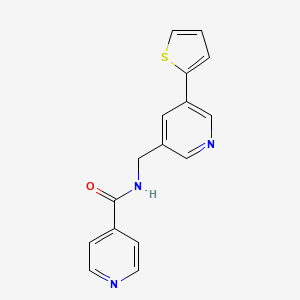

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Propriétés

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMCSJTIFLDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the following steps:

Formation of the Pyridine-Thiophene Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Conversion to Isonicotinamide Derivative: The intermediate is then reacted with isonicotinic acid hydrazide under specific conditions to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide exhibit significant antimicrobial properties. For instance, derivatives of isonicotinic acid hydrazide have shown enhanced activity against various mycobacterial strains, including Mycobacterium tuberculosis, when combined with other natural compounds .

Anticancer Properties

The compound has been studied for its potential anticancer effects. A study demonstrated that certain derivatives possess inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and others through mechanisms involving apoptosis and cell cycle arrest . The structural features of these compounds are believed to facilitate interactions with cellular targets involved in cancer progression.

Inhibition of Histone Deacetylases

This compound is also being investigated as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer development . Inhibiting HDACs can lead to the reactivation of tumor suppressor genes and induce cancer cell differentiation.

Case Study on Antimycobacterial Activity

A recent study evaluated the synergistic effects of this compound in combination with traditional antimycobacterial agents against resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in minimum inhibitory concentration (MIC) values when used in conjunction with other agents, suggesting its potential as an adjunct therapy .

Anticancer Efficacy Assessment

Another research effort focused on the anticancer efficacy of this compound against various human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate binding affinities and mechanisms of action, revealing promising results that warrant further investigation into clinical applications .

Mécanisme D'action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide with structurally related compounds from the evidence, focusing on substituent effects, biological activity, and spectral characterization.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations :

- The target compound’s thiophene-pyridine core differs from the thiazole-pyridine systems in compounds 4h and 4i . Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to thiazole’s sulfur-nitrogen heterocycle.

- The methyl linker in the target compound offers conformational flexibility, whereas rigid linkers (e.g., thiazolidinedione in ) may restrict binding modes.

The thiophene substitution in the target compound could modulate lipophilicity and metabolic stability compared to furan or morpholine groups in analogs .

Spectroscopic Characterization :

- Compounds 4h and 4i were confirmed via 1H/13C NMR and HRMS , with distinct signals for pyridine protons (δ ~8.5–9.0 ppm) and amide carbonyls (δ ~165–170 ppm) . The target compound’s thiophene protons (δ ~6.5–7.5 ppm) would likely differ from thiazole-based analogs.

Thermal Properties :

- While melting points are unreported for the target compound, similar pyridine-amide derivatives (e.g., 4d–4i) typically melt between 150–250°C, indicating moderate thermal stability .

Activité Biologique

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring, a pyridine ring, and an isonicotinamide moiety. The synthesis typically involves:

- Formation of the Pyridine-Thiophene Intermediate : Condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde.

- Conversion to Isonicotinamide Derivative : Reaction with isonicotinic acid hydrazide under controlled conditions yields the final product.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.2 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >500 μg/mL |

| Bacillus cereus | 24.5 μg/mL |

| Enterococcus faecalis | 24.5 μg/mL |

These results suggest that the compound may be effective against specific pathogens, particularly in the context of antibiotic resistance .

Cytotoxicity and Anticancer Potential

This compound has also shown promise in anticancer research. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| CaCo-2 (colon adenocarcinoma) | 22.7 |

| 3T3-L1 (mouse embryo) | 30.1 |

The selectivity index (SI), which measures the efficacy of a compound against cancer cells compared to normal cells, ranged from 4.8 to 28 for different derivatives of this compound, indicating a favorable therapeutic window .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as:

- Inhibition of DNA Synthesis : Potentially leading to apoptosis in cancer cells.

- Disruption of Cell Wall Integrity : Particularly in bacterial cells, which could explain its antimicrobial activity .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a university laboratory, this study tested the compound against both Gram-positive and Gram-negative bacteria.

- Results indicated that the compound was particularly effective against MRSA strains, suggesting its potential as a novel antibacterial agent.

-

Cytotoxicity Assessment :

- A separate study evaluated the cytotoxic effects on multiple cancer cell lines.

- The findings revealed that the compound significantly inhibited cell proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutics.

Q & A

Q. How should researchers contextualize findings within existing literature on pyridine-thiophene hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.